3-{4-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-3,5-dimethyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione
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Description
3-{4-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-3,5-dimethyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C20H33N5O5S2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.19231152 g/mol and the complexity rating of the compound is 900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as F6043-0676 or VU0530496-1 , is Bruton’s Tyrosine Kinase (BTK) . BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, and its constitutive activation is essential to the pathophysiology of many B-cell malignancies .
Mode of Action
F6043-0676 is an orally bioavailable, chimeric degrader molecule designed to target and degrade BTK with high potency, selectivity, and broad mutant coverage . It offers a differentiated mechanism of action from covalent and non-covalent BTK inhibitors by removing both kinase and scaffolding functions of BTK .
Biochemical Pathways
The compound affects the B-cell receptor (BCR) signaling pathway by degrading BTK. This action disrupts the pathway, leading to potential therapeutic effects against B-cell malignancies .
Pharmacokinetics
The pharmacokinetic properties of F6043-0676 are currently under investigation. As an orally bioavailable compound, it is designed for systemic absorption and distribution
Result of Action
The degradation of BTK by F6043-0676 can potentially inhibit the growth of B-cell malignancies. By targeting both wildtype BTK and BTK mutations that confer drug resistance to both covalent and non-covalent BTK inhibitors, it may offer broad potential to treat patients with B-cell malignancies .
Properties
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O5S2/c1-15-19(16(2)25(21-15)18-6-13-32(29,30)14-18)22-9-11-23(12-10-22)20(26)17-4-7-24(8-5-17)31(3,27)28/h17-18H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJARNBGDGDXPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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